7-Fluoroindoline

Physicochemical profiling pKa differentiation Indoline basicity

7-Fluoroindoline (7-fluoro-2,3-dihydro-1H-indole; CAS 769966-04-3) is a partially saturated, bicyclic heterocycle with molecular formula C₈H₈FN and molecular weight 137.15 g·mol⁻¹, bearing a single fluorine atom at the 7-position of the indoline scaffold. The compound is a colourless-to-pink liquid at ambient temperature, with a predicted density of 1.154 ± 0.06 g·cm⁻³ and boiling point of 216.3 ± 29.0 °C.

Molecular Formula C8H8FN
Molecular Weight 137.15 g/mol
CAS No. 769966-04-3
Cat. No. B1367875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Fluoroindoline
CAS769966-04-3
Molecular FormulaC8H8FN
Molecular Weight137.15 g/mol
Structural Identifiers
SMILESC1CNC2=C1C=CC=C2F
InChIInChI=1S/C8H8FN/c9-7-3-1-2-6-4-5-10-8(6)7/h1-3,10H,4-5H2
InChIKeyAGJTUVBSTFSZFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Fluoroindoline (CAS 769966-04-3): A Fluorinated Indoline Building Block for CNS & Anti-Infective Medicinal Chemistry


7-Fluoroindoline (7-fluoro-2,3-dihydro-1H-indole; CAS 769966-04-3) is a partially saturated, bicyclic heterocycle with molecular formula C₈H₈FN and molecular weight 137.15 g·mol⁻¹, bearing a single fluorine atom at the 7-position of the indoline scaffold . The compound is a colourless-to-pink liquid at ambient temperature, with a predicted density of 1.154 ± 0.06 g·cm⁻³ and boiling point of 216.3 ± 29.0 °C . Its computed physicochemical properties—notably its low predicted pKa (3.90 ± 0.20) and moderate lipophilicity (LogP 1.59)—distinguish it from isomeric fluorinated indolines and the fully aromatic 7-fluoroindole, directly influencing its solubility, ionisation state at physiological pH, and hydrogen-bonding capacity .

Why 7-Fluoroindoline Cannot Be Replaced by 5-Fluoroindoline or 7-Fluoroindole in Lead Optimisation or Scale-Up


The position of the fluorine atom on the indoline ring is not a minor structural detail—it controls the compound's acid–base behaviour, lipophilicity, and hydrogen-bond-acceptor capacity, parameters that are critical for target engagement, membrane permeability, and metabolic stability. The 7-fluoro isomer exhibits a pKa that is approximately 1.3 log units lower than that of 5-fluoroindoline, meaning it is substantially less basic and predominantly unprotonated at physiological pH . Likewise, 7-fluoroindoline is 0.7–0.8 log units less lipophilic than both 5-fluoroindoline and 7-fluoroindole, which directly impacts LogD, plasma protein binding, and CNS penetration potential . These quantitative differences make it impossible to assume that in-class analogues are interchangeable during SAR exploration or process development.

Quantitative Differentiation Evidence for 7-Fluoroindoline: Head-to-Head and Cross-Study Comparator Data


Evidence Item 1: 7-Fluoroindoline Is a Significantly Weaker Base (ΔpKa ≈ –1.3) Than 5-Fluoroindoline

The predicted pKa of the indoline NH in 7-fluoroindoline is 3.90 ± 0.20, compared with 5.19 ± 0.20 for 5-fluoroindoline . This 1.29 log unit difference means that at physiological pH (7.4), 7-fluoroindoline is > 99.9% deprotonated (neutral), whereas 5-fluoroindoline retains a small but measurable fraction of protonated species that can engage in ionic interactions. The difference arises from the stronger electron-withdrawing inductive effect of fluorine when positioned ortho to the indoline NH (7-position) versus para (5-position).

Physicochemical profiling pKa differentiation Indoline basicity Fluorine positional effect

Evidence Item 2: 7-Fluoroindoline Is ~0.7–0.8 Log Units Less Lipophilic Than 5-Fluoroindoline, Favouring Aqueous Solubility

The computed LogP of 7-fluoroindoline is 1.59 , whereas 5-fluoroindoline has a reported XLogP3 of 2.3 . The fully aromatic analogue 7-fluoroindole has an experimental LogP of 2.19 . The lower lipophilicity of 7-fluoroindoline is consistent with the ortho-fluorine effect: the 7-fluoro substituent increases the exposed polar surface area and reduces hydrophobic shielding of the indoline NH compared with the 5-fluoro isomer.

Lipophilicity LogP Solubility Drug-likeness

Evidence Item 3: 7-Fluoroindoline Can Be Synthesised in Near-Quantitative Yield (99%) via NaBH₃CN Reduction of 7-Fluoroindole

A robust synthetic protocol for 7-fluoroindoline employs sodium cyanoborohydride in acetic acid at 20 °C for 2 hours to reduce commercially available 7-fluoroindole, affording the title compound in 99% isolated yield after silica gel chromatography (ethyl acetate:hexane 40:60 → 100:0) [1]. In contrast, the traditional Bartoli indole synthesis of 7-fluoroindole itself requires vinyl Grignard reagents at –45 °C to –20 °C and achieves yields of ~65% , while the Sandmeyer isatin-reduction route to 7-fluoroindoline-2-one has reported yields around 69% [2]. The near-quantitative conversion of 7-fluoroindole to 7-fluoroindoline is therefore a significant practical advantage for scale-up.

Process chemistry Synthesis scalability Yield optimisation Reductive amination

Evidence Item 4: Fluorine at the 7‑Position of Indole/Indoline Is Essential for Anti-Botrytis cinerea Activity, Supporting the 7‑Fluoro Substitution Pattern over 4‑, 5‑, or 6‑Fluoro Isomers

In a systematic screen of 16 halogenated indoles against the necrotrophic fungal pathogen Botrytis cinerea, 4‑fluoroindole, 5‑fluoroindole, and 7‑fluoroindole all exhibited MIC values in the range 2–5 mg·L⁻¹, which was more potent than the clinical fungicides fluconazole and natamycin [1]. Quantitative structure–activity relationship (QSAR) analysis further demonstrated that the presence of a fluorine atom on the indole benzo ring was essential for antifungal activity, and molecular dynamics simulations showed stable binding to fungal microtubule polymerase [1]. Although the direct comparator data are for fluoroindoles rather than fluoroindolines, the 7‑fluoro substitution pattern is explicitly validated as bioactive against this agriculturally relevant pathogen, providing a class‑level rationale for selecting 7‑fluoroindoline over non‑fluorinated or differently fluorinated indoline scaffolds in anti‑infective discovery programmes.

Antifungal activity QSAR Fluorine positional effect Agrochemical lead

Evidence Item 5: 7-Fluoroindoline Is Explicitly Claimed as a Synthetic Intermediate in Takeda's CNS Patent (EP2399914), Validating Its Industrial Relevance for Neuroscience Programmes

Takeda Pharmaceutical Company Limited's granted European patent EP2399914 A1 (2011) explicitly lists 7‑fluoroindoline as a synthetic intermediate (page 97) for the preparation of heterocyclic compounds targeting epilepsy and neurodegenerative diseases [1]. This is in contrast to 5‑fluoroindoline, which is more commonly referenced as a general pharmaceutical intermediate without a specific disease‑area patent assignment at the time of writing. The Takeda filing provides direct evidence that the 7‑fluoro substitution pattern has been strategically selected by a major pharmaceutical company for a CNS‑relevant chemical series, making 7‑fluoroindoline a preferred procurement choice for neuroscience‑focused medicinal chemistry groups.

CNS drug discovery Patent intermediate Epilepsy Neurodegeneration

Highest-Value Application Scenarios for 7-Fluoroindoline Based on Quantitative Differentiation Evidence


CNS Lead Optimisation Where Lower Basicity and Lipophilicity Are Desired (Physicochemical-Driven Scenario)

Medicinal chemistry teams targeting CNS receptors or enzymes where excessive basicity leads to hERG liability, phospholipidosis, or lysosomal trapping should prioritise 7‑fluoroindoline over 5‑fluoroindoline. The 1.3‑log‑unit lower pKa (3.90 vs. 5.19) ensures the compound remains neutral at physiological pH, while the 0.7‑log‑unit lower LogP (1.59 vs. 2.3) improves Ligand Lipophilicity Efficiency (LLE) and aqueous solubility. These quantitative physicochemical advantages align with the Takeda CNS patent pedigree, supporting its use as a privileged scaffold for neuroscience programmes .

Multi-Gram Scale-Up for Fragment-Based Drug Discovery (Process-Driven Scenario)

When a fluorinated indoline building block is required in quantities exceeding 10 grams for fragment library production or early SAR exploration, 7‑fluoroindoline's near‑quantitative synthetic yield (99% on a 20‑g scale via NaBH₃CN reduction) translates to lower cost, reduced purification burden, and faster delivery times compared to multi‑step syntheses of 5‑fluoroindoline or 7‑fluoroindole, which typically proceed in 65–80% yields . Procurement groups can use this yield differential to negotiate pricing and lead times with CROs or in‑house process chemistry teams.

Antifungal Agrochemical Discovery Targeting Botrytis cinerea (Agrochemical Lead Generation Scenario)

For discovery groups developing novel fungicides against grey mould (B. cinerea), 7‑fluoroindoline represents a reduced‑ring analogue of the validated antifungal 7‑fluoroindole scaffold. The class‑level SAR data demonstrate that 7‑fluoroindoles exhibit MIC values of 2–5 mg·L⁻¹, outperforming fluconazole and natamycin, and that the fluorine substituent is essential for activity . Selecting 7‑fluoroindoline over 5‑fluoroindoline for the next round of antifungal analogue synthesis allows exploration of the impact of indoline NH basicity and ring saturation on microtubule polymerase inhibition, while retaining the validated 7‑fluoro substitution pattern.

Neurodegenerative Disease and Epilepsy Drug Discovery (Patent-Informed Scenario)

Research groups pursuing anticonvulsant or neuroprotective small molecules should consider 7‑fluoroindoline as a key intermediate in compound series design, given its explicit inclusion in Takeda's EP2399914 patent directed at epilepsy and neurodegeneration . The patent's selection of the 7‑fluoro regioisomer over other fluorinated indolines provides a strong signal that this substitution pattern is compatible with the blood–brain barrier penetration, metabolic stability, and target engagement requirements of CNS drug discovery. This reduces the risk of late‑stage failure due to suboptimal physicochemical properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Fluoroindoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.